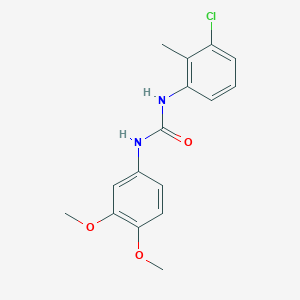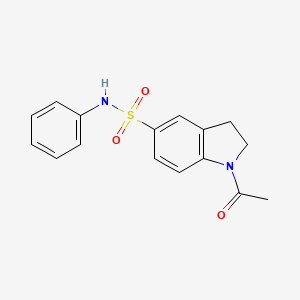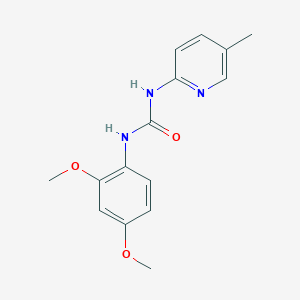![molecular formula C21H31NO3 B5399145 ETHYL 1-[(E)-3-(1-ADAMANTYL)-3-OXO-1-PROPENYL]-4-PIPERIDINECARBOXYLATE](/img/structure/B5399145.png)
ETHYL 1-[(E)-3-(1-ADAMANTYL)-3-OXO-1-PROPENYL]-4-PIPERIDINECARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 1-[(E)-3-(1-ADAMANTYL)-3-OXO-1-PROPENYL]-4-PIPERIDINECARBOXYLATE is a complex organic compound that features an adamantane moiety, a piperidine ring, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[(E)-3-(1-ADAMANTYL)-3-OXO-1-PROPENYL]-4-PIPERIDINECARBOXYLATE typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the bromination of adamantane to form 1-bromoadamantane, followed by a Grignard reaction to introduce the desired substituents . The piperidine ring is then introduced through a series of nucleophilic substitution reactions, and the ester group is formed via esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
ETHYL 1-[(E)-3-(1-ADAMANTYL)-3-OXO-1-PROPENYL]-4-PIPERIDINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce new substituents on the piperidine ring or the adamantane moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
科学的研究の応用
ETHYL 1-[(E)-3-(1-ADAMANTYL)-3-OXO-1-PROPENYL]-4-PIPERIDINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of ETHYL 1-[(E)-3-(1-ADAMANTYL)-3-OXO-1-PROPENYL]-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with biological membranes, potentially disrupting their function. The piperidine ring may interact with neurotransmitter receptors, influencing signal transduction pathways. Overall, the compound’s effects are mediated through a combination of these interactions, leading to its observed biological activity.
類似化合物との比較
Similar Compounds
1-Adamantylamine: Shares the adamantane moiety but lacks the piperidine ring and ester group.
1-Adamantylacetic acid: Contains the adamantane moiety and a carboxylic acid group but lacks the piperidine ring.
1-Adamantylmethanol: Features the adamantane moiety and a hydroxyl group but lacks the piperidine ring and ester group.
Uniqueness
ETHYL 1-[(E)-3-(1-ADAMANTYL)-3-OXO-1-PROPENYL]-4-PIPERIDINECARBOXYLATE is unique due to its combination of an adamantane moiety, a piperidine ring, and an ester functional group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
特性
IUPAC Name |
ethyl 1-[(E)-3-(1-adamantyl)-3-oxoprop-1-enyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3/c1-2-25-20(24)18-3-6-22(7-4-18)8-5-19(23)21-12-15-9-16(13-21)11-17(10-15)14-21/h5,8,15-18H,2-4,6-7,9-14H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPWSPPDBAOFPKE-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C=CC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)/C=C/C(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(diethylamino)ethyl 4-[[2-[(5Z)-5-[(4-bromophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]benzoate](/img/structure/B5399072.png)

![1-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-4-azepanamine](/img/structure/B5399077.png)
![4-(3-fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[(pyridin-4-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5399080.png)
![6-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5399095.png)
![N-cyclopropyl-7-(3-phenylbutanoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5399105.png)
![2-[1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1,4-diazepan-6-yl]acetic acid](/img/structure/B5399111.png)
![1-(2-methylphenyl)-4-{1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5399113.png)


![1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5399124.png)
![4-benzyl-3-ethyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5399150.png)
![3-(4-METHYLPHENYL)-2-[(1E)-2-(5-NITROFURAN-2-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B5399156.png)
![3-[(2-fluorobenzyl)thio]-6-[2-(5-nitro-2-furyl)vinyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5399163.png)
